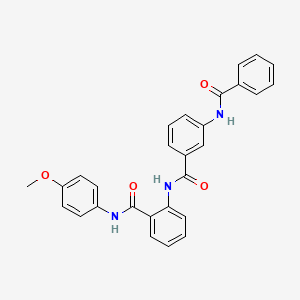![molecular formula C14H15ClN6O4 B3494697 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3494697.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Descripción general
Descripción
The compound “N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide” is a complex organic molecule that contains several functional groups, including a morpholine ring, a 1,2,4-triazole ring, and a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can be synthesized from various precursors such as carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine ring provides a polar, hydrophilic character, while the phenyl rings contribute to the hydrophobic nature of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The nitro group could potentially undergo reduction reactions, and the triazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O4/c15-11-7-10(1-2-12(11)19-3-5-25-6-4-19)17-13(22)8-20-9-16-14(18-20)21(23)24/h1-2,7,9H,3-6,8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTUESSOPUIRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B3494620.png)
![3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B3494621.png)


![1'-(2,6-dichlorobenzyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3494636.png)
![2-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3494646.png)

![1-[3-[[5-(1-Benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-ethoxyphenyl]ethanone](/img/structure/B3494653.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494671.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B3494683.png)
![1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one](/img/structure/B3494689.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B3494708.png)
